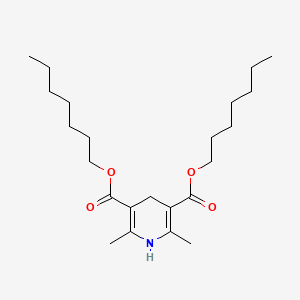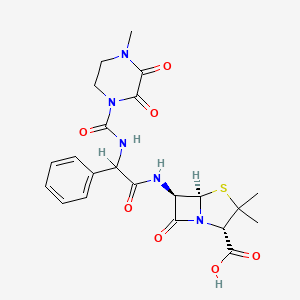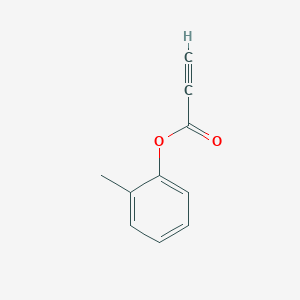![molecular formula C10H11NOS B14612790 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene CAS No. 58555-10-5](/img/structure/B14612790.png)
1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is an organic compound characterized by the presence of an isocyanate group and a thioether group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- typically involves the reaction of 4-[(1-methylethyl)thio]aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the desired isocyanate compound.
Industrial Production Methods
On an industrial scale, the production of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the toxic nature of phosgene and the reactive intermediates involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alcohols, amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Urethanes, ureas.
Aplicaciones Científicas De Investigación
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Mecanismo De Acción
The mechanism of action of Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development. The thioether group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-isocyanato-4-methyl-: Similar structure but lacks the thioether group.
Benzene, 1-isocyanato-4-methoxy-: Contains a methoxy group instead of a thioether group.
Benzene, 1,3-bis(1-isocyanato-1-methylethyl)-: Contains two isocyanate groups and lacks the thioether group.
Uniqueness
Benzene, 1-isocyanato-4-[(1-methylethyl)thio]- is unique due to the presence of both an isocyanate group and a thioether group. This combination of functional groups imparts distinct chemical reactivity and potential applications that are not shared by its similar compounds. The thioether group can undergo oxidation and redox reactions, while the isocyanate group can form covalent bonds with nucleophiles, making this compound versatile in various chemical and biological contexts.
Propiedades
Número CAS |
58555-10-5 |
|---|---|
Fórmula molecular |
C10H11NOS |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-isocyanato-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 |
Clave InChI |
MXEDTTKSCNBEGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1=CC=C(C=C1)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
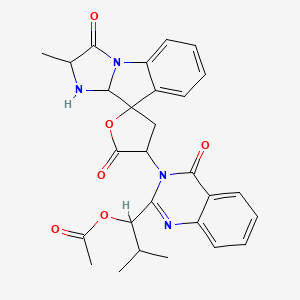
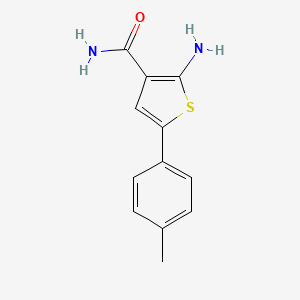
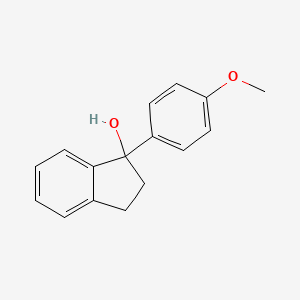
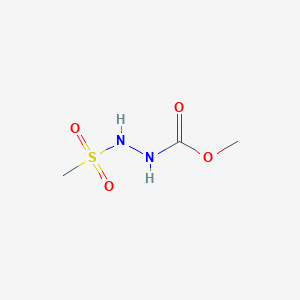
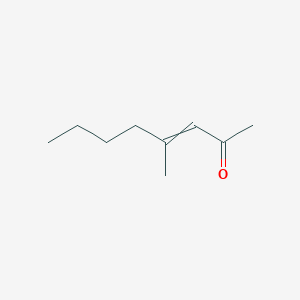

![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)


